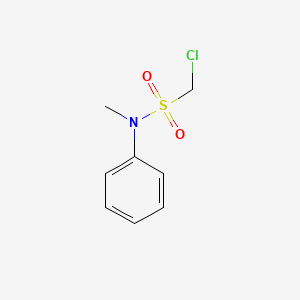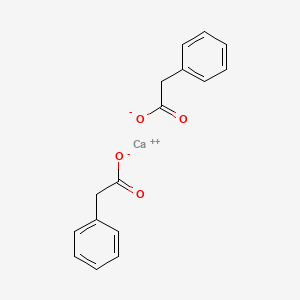![molecular formula C13H26NO5PS2 B3053270 Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate CAS No. 5266-60-4](/img/new.no-structure.jpg)
Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphinothioyl group, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of diethoxyphosphinothioyl chloride with a suitable amine to form the phosphinothioyl amide intermediate. This intermediate is then reacted with ethyl 2-amino-2-methylbutanoate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The phosphinothioyl group can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphinothioyl group can yield phosphine oxide derivatives, while substitution reactions can produce a variety of substituted phosphinothioyl compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents.
Comparación Con Compuestos Similares
Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-[(2-dimethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate: Similar structure but with dimethoxy groups instead of diethoxy groups.
Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group.
Propiedades
Número CAS |
5266-60-4 |
|---|---|
Fórmula molecular |
C13H26NO5PS2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate |
InChI |
InChI=1S/C13H26NO5PS2/c1-6-13(5,12(16)17-7-2)14-11(15)10-22-20(21,18-8-3)19-9-4/h6-10H2,1-5H3,(H,14,15) |
Clave InChI |
ZVLVGXADXWMLKV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC |
SMILES canónico |
CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



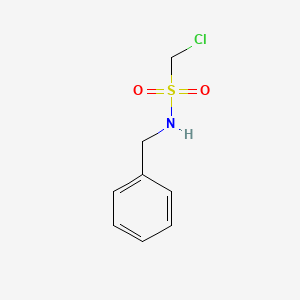
![4-[(4-Aminophenyl)methyl]-2-ethylaniline](/img/structure/B3053191.png)


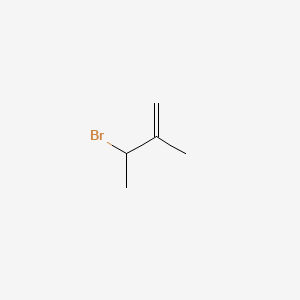
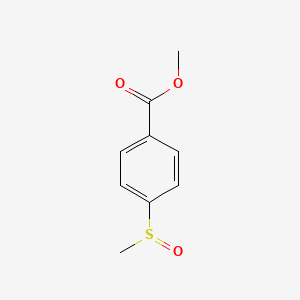


![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)
![4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B3053204.png)

